molecular formula C16H17N5O3 B2672789 N-(2-methoxyethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide CAS No. 951537-92-1

N-(2-methoxyethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

Cat. No.: B2672789
CAS No.: 951537-92-1
M. Wt: 327.344
InChI Key: XFUZTCQUPWGISW-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-d][1,2,4]triazine class of heterocyclic molecules, characterized by a fused bicyclic core with a ketone group at position 2. The phenyl substituent at position 2 and the 2-methoxyethyl acetamide side chain at position 5 define its structural uniqueness.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-24-8-7-17-15(22)10-20-16(23)14-9-13(19-21(14)11-18-20)12-5-3-2-4-6-12/h2-6,9,11H,7-8,10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUZTCQUPWGISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=O)C2=CC(=NN2C=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C21H17N5O4
Molecular Weight: 403.398 g/mol
IUPAC Name: this compound

The compound features a pyrazolo[1,5-d][1,2,4]triazin core, which is known for its diverse biological activities. The methoxyethyl group enhances solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step processes starting from readily available precursors. The general synthetic route includes:

  • Formation of the Pyrazolo[1,5-d][1,2,4]triazin Core: This is achieved through cyclization reactions.
  • N-acylation: The introduction of the acetamide group.
  • Purification: Techniques like recrystallization or chromatography are employed to obtain the final product in high purity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-d][1,2,4]triazines exhibit notable anticancer properties . For example:

  • In vitro Studies: The compound showed significant antiproliferative activity against various cancer cell lines with IC50 values ranging from 1.2 to 5.3 µM .
  • Mechanism of Action: It is believed that the compound induces apoptosis through the activation of caspases and modulation of cell cycle progression .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties :

  • Antibacterial Activity: Studies indicate effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 8 µM .
  • Antifungal Activity: It has shown efficacy against fungal strains like Candida albicans and Aspergillus niger .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Oxidative Stress Modulation: It appears to modulate oxidative stress levels within cells, enhancing its protective effects against cellular damage .

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties against resistant strains. The findings revealed that this compound effectively inhibited bacterial growth at concentrations that were non-toxic to human cells .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazolo[1,5-d][1,2,4]triazin scaffold demonstrate promising anticancer properties. For example:

  • Mechanism of Action: These compounds may inhibit specific kinases involved in cell proliferation and survival pathways. In vitro assays have shown that N-(2-methoxyethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways.

Anti-inflammatory Effects

Research has suggested that the compound possesses anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines in macrophages:

  • Case Study: A study demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Preliminary screenings have shown effectiveness against various bacterial strains:

  • Test Results: In vitro tests revealed that it exhibits bactericidal effects against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Enzyme Inhibition Studies

This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways:

  • Example: It was found to act as a competitive inhibitor of certain phosphodiesterases (PDEs), which are crucial for regulating intracellular signaling pathways.

Targeting Nucleotide Metabolism

Given its structural similarity to nucleotide analogs, this compound may interfere with nucleotide metabolism:

  • Research Findings: Studies indicate that it can inhibit enzymes such as thymidine kinase and deoxynucleoside kinases, which could lead to disruptions in DNA synthesis in rapidly dividing cells.

Synthesis of Functional Materials

The unique chemical properties of this compound allow it to be used in creating novel materials:

  • Composite Materials: Its incorporation into polymer matrices has been explored to enhance the mechanical properties and thermal stability of the resulting materials.

Nanotechnology

Research is ongoing into using this compound in nanotechnology applications:

  • Nanocarriers for Drug Delivery: The compound's ability to form stable complexes with various drugs suggests potential use as a nanocarrier for targeted drug delivery systems.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Pyrazolo-Triazin vs. Pyrrolo-Triazin Derivatives
  • Target Compound : Pyrazolo[1,5-d][1,2,4]triazin core with a rigid, planar structure. The ketone at position 4 serves as a hydrogen-bond acceptor, enhancing interactions with biological targets .
  • Pyrrolo-Triazin Derivatives (e.g., Compound 20a, ): The pyrrolo-triazin core replaces the pyrazole ring with a pyrrole, altering electronic properties.
Pyrazolo-Triazin vs. Naphthyridine Derivatives
  • Goxalapladib (): Features a 1,8-naphthyridine core, a larger heterocycle with additional nitrogen atoms.

Substituent Effects

Position 2 Aryl Modifications
Compound R1 (Position 2) Impact on Properties
Target Compound Phenyl Balances lipophilicity and π-π stacking interactions.
Compound 4-Fluorophenyl Electron-withdrawing fluorine enhances metabolic stability and target affinity .
Compound 4-Methoxyphenyl Methoxy group improves solubility but may reduce membrane permeability .
Acetamide Side Chain Variations
Compound R2 (Acetamide Chain) Molecular Weight (g/mol) Key Properties
Target Compound 2-Methoxyethyl ~424–425* Enhanced solubility via ether oxygen H-bonding .
Compound 2-Furylmethyl 425.42 Increased lipophilicity due to furan ring .
Compound 4-Chlorobenzyl 453.90 Chlorine enhances stability but adds steric bulk .
G361-0514 () 4-Isopropoxyphenylmethyl 431.49 Isopropoxy group improves lipid solubility .

*Calculated based on analogs; exact value unavailable.

Hydrogen-Bonding and Crystal Packing
  • The pyrazolo-triazin core’s ketone and acetamide NH groups facilitate hydrogen-bond networks, critical for crystallization (as described in ) .
  • Methoxyethyl side chains may adopt flexible conformations, reducing crystal lattice energy compared to rigid substituents like benzyl .

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